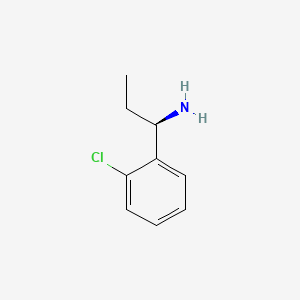
(R)-1-(2-Chlorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(2-Clorofenil)propan-1-amina es un compuesto de amina quiral caracterizado por la presencia de un átomo de cloro en el anillo fenilo y un grupo amina unido a una cadena propílica
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)-1-(2-Clorofenil)propan-1-amina típicamente implica los siguientes pasos:
Material de Partida: La síntesis comienza con 2-clorobenzaldehído.
Aminación Reductiva: El grupo aldehído del 2-clorobenzaldehído se somete a aminación reductiva utilizando una amina adecuada y un agente reductor como borohidruro de sodio o hidruro de aluminio y litio. Este paso da como resultado la formación de (R)-1-(2-Clorofenil)propan-1-amina.
Resolución Quiral: La mezcla racémica obtenida de la aminación reductiva se somete entonces a técnicas de resolución quiral, como cromatografía o cristalización, para aislar el enantiómero (R).
Métodos de Producción Industrial
En entornos industriales, la producción de (R)-1-(2-Clorofenil)propan-1-amina puede implicar métodos más eficientes y escalables, como:
Síntesis Asimétrica: Utilizar catalizadores quirales o auxiliares quirales para sintetizar directamente el enantiómero (R).
Resolución Enzimática: Emplear enzimas que reaccionen selectivamente con un enantiómero, dejando el enantiómero (R) deseado en exceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-1-(2-Clorofenil)propan-1-amina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo amina puede oxidarse para formar las iminas o nitrilos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El átomo de cloro en el anillo fenilo se puede sustituir por otros nucleófilos, como grupos hidroxilo o alquilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como hidróxido de sodio (NaOH) o haluros de alquilo.
Principales Productos Formados
Oxidación: Formación de iminas o nitrilos.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de derivados de fenilo con diferentes sustituyentes.
Aplicaciones Científicas De Investigación
(R)-1-(2-Clorofenil)propan-1-amina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles efectos en los sistemas biológicos, incluida su interacción con enzimas y receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, como su papel en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (R)-1-(2-Clorofenil)propan-1-amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las rutas exactas y los objetivos moleculares involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
(S)-1-(2-Clorofenil)propan-1-amina: El enantiómero del compuesto, que puede tener diferentes actividades biológicas y propiedades.
1-(2-Clorofenil)etan-1-amina: Un compuesto estructuralmente similar con una cadena de carbono más corta.
1-(2-Clorofenil)butan-1-amina: Un compuesto estructuralmente similar con una cadena de carbono más larga.
Unicidad
(R)-1-(2-Clorofenil)propan-1-amina es única debido a su configuración quiral específica, que puede resultar en distintas actividades biológicas e interacciones en comparación con su enantiómero y otros compuestos estructuralmente similares. Esta singularidad la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
(1R)-1-(2-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
Clave InChI |
DSVIGDPJWCJAHL-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1Cl)N |
SMILES canónico |
CCC(C1=CC=CC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















